molecular formula C20H14BrN3O4 B4805269 N~1~-[2-(3-BROMOPHENYL)-8-METHOXY-5-OXO-5H-CHROMENO[4,3-D]PYRIMIDIN-4-YL]ACETAMIDE

N~1~-[2-(3-BROMOPHENYL)-8-METHOXY-5-OXO-5H-CHROMENO[4,3-D]PYRIMIDIN-4-YL]ACETAMIDE

Cat. No.: B4805269
M. Wt: 440.2 g/mol
InChI Key: RKPCXEZYRXHBNB-UHFFFAOYSA-N
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Description

N~1~-[2-(3-BROMOPHENYL)-8-METHOXY-5-OXO-5H-CHROMENO[4,3-D]PYRIMIDIN-4-YL]ACETAMIDE is a complex organic compound that belongs to the class of chromenopyrimidines This compound is characterized by its unique structure, which includes a bromophenyl group, a methoxy group, and a chromenopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(3-BROMOPHENYL)-8-METHOXY-5-OXO-5H-CHROMENO[4,3-D]PYRIMIDIN-4-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the chromenopyrimidine core. One common method involves the condensation of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid . The reaction mixture is refluxed for several hours, and the progress is monitored using thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

N~1~-[2-(3-BROMOPHENYL)-8-METHOXY-5-OXO-5H-CHROMENO[4,3-D]PYRIMIDIN-4-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: Halogen atoms, such as bromine, can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

N~1~-[2-(3-BROMOPHENYL)-8-METHOXY-5-OXO-5H-CHROMENO[4,3-D]PYRIMIDIN-4-YL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[2-(3-BROMOPHENYL)-8-METHOXY-5-OXO-5H-CHROMENO[4,3-D]PYRIMIDIN-4-YL]ACETAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[2-(3-BROMOPHENYL)-8-METHOXY-5-OXO-5H-CHROMENO[4,3-D]PYRIMIDIN-4-YL]ACETAMIDE is unique due to its specific combination of functional groups and its chromenopyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-(3-bromophenyl)-8-methoxy-5-oxochromeno[4,3-d]pyrimidin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O4/c1-10(25)22-19-16-17(23-18(24-19)11-4-3-5-12(21)8-11)14-7-6-13(27-2)9-15(14)28-20(16)26/h3-9H,1-2H3,(H,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPCXEZYRXHBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=NC2=C1C(=O)OC3=C2C=CC(=C3)OC)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[2-(3-BROMOPHENYL)-8-METHOXY-5-OXO-5H-CHROMENO[4,3-D]PYRIMIDIN-4-YL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-[2-(3-BROMOPHENYL)-8-METHOXY-5-OXO-5H-CHROMENO[4,3-D]PYRIMIDIN-4-YL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-[2-(3-BROMOPHENYL)-8-METHOXY-5-OXO-5H-CHROMENO[4,3-D]PYRIMIDIN-4-YL]ACETAMIDE
Reactant of Route 4
N~1~-[2-(3-BROMOPHENYL)-8-METHOXY-5-OXO-5H-CHROMENO[4,3-D]PYRIMIDIN-4-YL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-[2-(3-BROMOPHENYL)-8-METHOXY-5-OXO-5H-CHROMENO[4,3-D]PYRIMIDIN-4-YL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-[2-(3-BROMOPHENYL)-8-METHOXY-5-OXO-5H-CHROMENO[4,3-D]PYRIMIDIN-4-YL]ACETAMIDE

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